molecular formula C19H22F3N3 B8645793 1-Propyl-4-{5-[4-(trifluoromethyl)phenyl]pyridin-2-yl}piperazine CAS No. 919493-59-7

1-Propyl-4-{5-[4-(trifluoromethyl)phenyl]pyridin-2-yl}piperazine

Cat. No. B8645793
M. Wt: 349.4 g/mol
InChI Key: ZMRBZSMIBFGGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
FC(F)(F)c1ccc(-c2ccc(N3CCNCC3)nc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH:23]([CH2:24][CH3:25])=[O:26].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6](-[c:9]2[cH:10][cH:11][c:12]([N:15]3[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]3)[n:13][cH:14]2)[cH:7][cH:8]1)([F:21])[F:22]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6](-[c:9]2[cH:10][cH:11][c:12]([N:15]3[CH2:16][CH2:17][N:18]([CH2:23][CH2:24][CH3:25])[CH2:19][CH2:20]3)[n:13][cH:14]2)[cH:7][cH:8]1)([F:21])[F:22]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCC=O
Name
FC(F)(F)c1ccc(-c2ccc(N3CCNCC3)nc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
FC(F)(F)c1ccc(-c2ccc(N3CCNCC3)nc2)cc1

Outcomes

Product
Name
Type
product
Smiles
CCCN1CCN(c2ccc(-c3ccc(C(F)(F)F)cc3)cn2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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